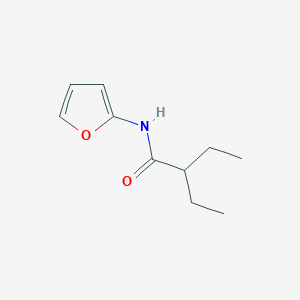

2-Ethyl-N-(furan-2-yl)butanamide

Descripción

Propiedades

Número CAS |

62188-15-2 |

|---|---|

Fórmula molecular |

C10H15NO2 |

Peso molecular |

181.23 g/mol |

Nombre IUPAC |

2-ethyl-N-(furan-2-yl)butanamide |

InChI |

InChI=1S/C10H15NO2/c1-3-8(4-2)10(12)11-9-6-5-7-13-9/h5-8H,3-4H2,1-2H3,(H,11,12) |

Clave InChI |

YSLICDQRFIJANK-UHFFFAOYSA-N |

SMILES canónico |

CCC(CC)C(=O)NC1=CC=CO1 |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Chemistry

In the realm of chemistry, 2-Ethyl-N-(furan-2-yl)butanamide serves as a valuable building block for synthesizing more complex molecules. Its furan ring structure has been extensively studied for various chemical transformations, including oxidation, reduction, and substitution reactions.

Table 1: Common Reactions Involving 2-Ethyl-N-(furan-2-yl)butanamide

| Reaction Type | Description | Products |

|---|---|---|

| Oxidation | Formation of sulfoxides | Sulfoxides or sulfones |

| Reduction | Formation of amines | Amines or alcohols |

| Substitution | Halogenation | Halogenated derivatives |

Biology

Biologically, compounds containing furan rings have shown significant promise in various therapeutic areas. Preliminary studies suggest that 2-Ethyl-N-(furan-2-yl)butanamide exhibits potential antimicrobial , anticancer , and anti-inflammatory properties. These activities are attributed to the compound's ability to interact with biological targets effectively .

Case Study: Anticancer Activity

In research conducted on furan derivatives, compounds similar to 2-Ethyl-N-(furan-2-yl)butanamide demonstrated notable inhibition of cancer cell proliferation in vitro. The mechanism involved the modulation of key signaling pathways associated with cell growth and apoptosis .

Medicine

The medicinal applications of 2-Ethyl-N-(furan-2-yl)butanamide are particularly compelling. Investigations into its anticancer properties have indicated that it may inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells . Additionally, its anti-inflammatory effects could be harnessed for treating conditions characterized by chronic inflammation.

Table 2: Biological Activities of 2-Ethyl-N-(furan-2-yl)butanamide

| Activity Type | Potential Effects |

|---|---|

| Antimicrobial | Inhibition of bacterial and fungal growth |

| Anticancer | Induction of apoptosis in cancer cells |

| Anti-inflammatory | Reduction of inflammatory cytokine production |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional properties of 2-Ethyl-N-(furan-2-yl)butanamide can be contextualized by comparing it with analogous amide derivatives reported in recent literature. Key differences in substituents, molecular features, and inferred biological activities are summarized below:

Table 1: Structural and Physicochemical Comparison of 2-Ethyl-N-(furan-2-yl)butanamide and Analogous Compounds

Structural and Electronic Differences

Substituent Effects: The furan-2-yl group in the target compound provides an electron-rich aromatic system, enabling hydrogen bonding and dipole interactions. The indole-ethyl substituent in Y020-1407 introduces a planar aromatic system with a flexible linker, likely enhancing membrane permeability and target binding in hydrophobic pockets .

Molecular Weight and Lipophilicity :

- The target compound (MW 181.23) is smaller and less lipophilic than Y020-1407 (MW 280.39), suggesting differences in bioavailability and distribution.

- The nitro-substituted derivative (MW 262.30) balances moderate lipophilicity with high polarity due to its nitro group, which may limit blood-brain barrier penetration.

Biological Relevance: Compounds like N-(2-oxoindolin-5-yl)furan-2-carboxamide exhibit TLK2 kinase inhibition (IC₅₀ ~50 nM), highlighting the role of furan moieties in targeting kinase active sites . The target compound’s furan group may similarly engage in π-stacking or H-bonding with enzymatic targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Ethyl-N-(furan-2-yl)butanamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via amidation reactions using 2-ethylbutanoyl chloride and 2-aminofuran. A common approach involves refluxing the reactants in a polar aprotic solvent (e.g., 1,4-dioxane) at 120°C for 18–24 hours, followed by recrystallization from chloroform/methanol . Optimization includes adjusting stoichiometric ratios, temperature, and solvent polarity to enhance yield. Monitoring reaction progress via TLC or HPLC is critical.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 2-Ethyl-N-(furan-2-yl)butanamide?

- Methodological Answer :

- Spectroscopy : Use / NMR to confirm proton environments and carbonyl functionality. FT-IR identifies amide C=O stretches (~1650–1700 cm) and furan ring vibrations .

- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) resolves molecular geometry and hydrogen-bonding networks. Ensure high-resolution data collection (<1.0 Å) to minimize R-factor discrepancies .

Q. How do solvent properties influence the solubility and reactivity of 2-Ethyl-N-(furan-2-yl)butanamide?

- Methodological Answer : Solubility is highest in polar aprotic solvents (e.g., DMF, DMSO) due to the amide group’s polarity. Reactivity in nucleophilic environments (e.g., aqueous conditions) should be assessed via kinetic studies. Gas chromatography (GC) under nonpolar column conditions (e.g., 5% phenyl methyl polysiloxane) can monitor degradation products .

Q. What purification strategies are recommended for isolating 2-Ethyl-N-(furan-2-yl)butanamide from reaction mixtures?

- Methodological Answer : Column chromatography with silica gel (ethyl acetate/hexane gradient) effectively separates byproducts. Recrystallization from chloroform/methanol (1:3 v/v) enhances purity. Confirm purity via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can discrepancies between computational (DFT) and experimental (FT-IR/UV-Vis) spectral data for 2-Ethyl-N-(furan-2-yl)butanamide be resolved?

- Methodological Answer : Discrepancies often arise from solvation effects or basis set limitations in DFT. Recalculate using polarizable continuum models (PCM) for solvent corrections. Compare experimental UV-Vis λ with TD-DFT predictions to validate electronic transitions .

Q. What is the impact of substituent modifications (e.g., alkyl chain length, halogenation) on the biological activity of furan-based amides?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic synthesis of analogs (e.g., brominated or chlorinated derivatives) and bioassays (e.g., cytotoxicity screens). For example, bromine at the ethyl chain increases electrophilicity, enhancing interactions with biological targets .

Q. How should researchers address contradictory data in crystallographic refinement or spectroscopic assignments?

- Methodological Answer : For crystallography, re-examine diffraction data for twinning or disorder using SHELXD/SHELXE. For spectroscopy, cross-validate assignments via 2D NMR (COSY, HSQC) or isotopic labeling. Apply Bayesian statistical models to quantify uncertainty in peak assignments .

Q. What strategies optimize the reaction yield of 2-Ethyl-N-(furan-2-yl)butanamide in scaled-up syntheses?

- Methodological Answer : Use microwave-assisted synthesis to reduce reaction time and improve energy efficiency. Monitor exothermic reactions with in-situ IR probes. Implement flow chemistry for continuous production, ensuring consistent temperature and mixing .

Q. How can high-resolution crystallographic data improve the understanding of hydrogen-bonding networks in 2-Ethyl-N-(furan-2-yl)butanamide?

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.